molecular formula C28H59N3O B093038 Solapalmitine CAS No. 17232-85-8

Solapalmitine

Cat. No.: B093038
CAS No.: 17232-85-8
M. Wt: 453.8 g/mol
InChI Key: VEHJXNZJUVYBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solapalmitine (CAS 17232-85-8) is a naturally occurring fatty acid amide alkaloid first isolated from plants in the Solanum genus, such as Solanum tripartitum . With a molecular formula of C₂₈H₅₉N₃O and a molecular weight of 453.8 g/mol, its structure is characterized as N,N-bis[4-(dimethylamino)butyl]hexadecanamide . Research indicates significant potential for this compound in multiple scientific fields. In neuroscience, computational drug design and virtual screening studies have identified this compound as a top candidate for the inhibition of Apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease . The compound showed promising binding affinity in molecular docking studies and favorable predicted properties for central nervous system therapy, including good blood-brain barrier penetration . Furthermore, studies on related acyl solamine compounds, a class to which this compound belongs, have demonstrated substantial bioactivity in plant defense . These conjugates, found in wild potato species, exhibit significant inhibitory effects against major pests like the Colorado potato beetle and pathogens such as Phytophthora infestans (causing late blight) and Alternaria solani (causing early blight) . This suggests this compound's relevance in agricultural research for developing natural crop protection strategies. The structural elucidation of this compound and its analogs typically employs advanced techniques including NMR spectroscopy, high-resolution mass spectrometry (HRMS), and liquid chromatography-coupled tandem mass spectrometry . Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

17232-85-8

Molecular Formula

C28H59N3O

Molecular Weight

453.8 g/mol

IUPAC Name

N,N-bis[4-(dimethylamino)butyl]hexadecanamide

InChI

InChI=1S/C28H59N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(32)31(26-21-19-24-29(2)3)27-22-20-25-30(4)5/h6-27H2,1-5H3

InChI Key

VEHJXNZJUVYBQN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C

Other CAS No.

17232-85-8

Origin of Product

United States

Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopy is a cornerstone in the structural elucidation of natural products like Solapalmitine, allowing researchers to probe the molecular framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in piecing together the atomic connectivity of this compound. Early studies utilized ¹H-NMR to identify the types of protons and their immediate electronic environments within the molecule.

Initial ¹H-NMR data provided evidence for several key structural features. acs.org For instance, signals corresponding to an amide group, vinyl protons, and methyl groups associated with nitrogen were identified. acs.org The data from the original structural elucidation of a closely related compound, initially named solapartine (a mixture of solapalmitenine and its dihydro-derivative, this compound), is detailed below. acs.org

Interactive Table: Initial ¹H-NMR Spectroscopic Data for Solapartine

Chemical Shift (τ, ppm) Multiplicity Coupling Constant (J, cps) Proton Assignment
3.05 sextet 15 and 7 NCOCH=CH CH₂-
3.82 doublet 15 NCOCH =CHCH₂-
4.63 multiplet - vinyl H
6.62 multiplet - CH ₂NCOR
7.78 singlet - NCH
8.73 broad singlet - CH
9.12 triplet - CCH

(Data sourced from the initial characterization of solapartine, a mixture containing this compound). acs.org

Modern NMR techniques, including ¹³C-NMR and two-dimensional (2D) experiments like COSY, HMQC, and HMBC, are now routinely applied to similar natural products for unambiguous structure confirmation. acs.org In the analysis of related acyl solamines, ¹³C-NMR spectra reveal distinct signals for each carbon atom. acs.orgnih.gov A notable feature in these spectra is the appearance of two sets of signals for the N,N-dimethylaminobutyl moieties. acs.orgopenagrar.de This duplication arises from the high rotational energy barrier of the tertiary amide bond (C(O)-N), which makes the two sides of the polyamine chain chemically non-equivalent at room temperature. acs.orgopenagrar.de 2D NMR experiments are then used to establish proton-proton (COSY) and proton-carbon (HMQC/HSQC, HMBC) correlations, which allows for the complete and sequential assignment of the entire molecular structure. acs.org

Mass Spectrometry (MS) Analysis in Elucidation (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. In the initial study of this compound, high-resolution mass spectrometry (HRMS) was employed to establish its molecular formula as C₂₈H₅₉N₃O. acs.orgresearchgate.net This technique provides the precision necessary to differentiate between compounds with the same nominal mass but different elemental makeups.

The mass spectrum also reveals important structural information through fragmentation patterns. acs.org Key fragment ions observed in the original analysis provided clues to the underlying structure of the polyamine chain. acs.org

Interactive Table: Mass Spectrometric Data for this compound

m/z (mass-to-charge ratio) Ion Significance
453 [M]⁺ Molecular ion, confirming the molecular weight.
438 [M-CH₃]⁺ Loss of a methyl group.
395 - Prominent fragment ion.
100 - Prominent fragment ion.
98 - Prominent fragment ion.
84 - Prominent fragment ion.
58 [(CH₃)₂N=CH₂]⁺ Characteristic fragment indicating a dimethylaminopropyl or butyl terminal group.

(Data sourced from the initial characterization). acs.org

Modern techniques such as Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC/ESI-QTOFMS) offer even greater detail. nih.gov Collision-induced dissociation (CID) tandem mass spectrometry experiments are used to fragment a selected precursor ion (the [M+H]⁺ ion) and analyze the resulting product ions. nih.govresearchgate.net This fragmentation provides specific structural information, allowing for the characterization of the fatty acyl chain and the polyamine backbone, and even the localization of double bonds within the molecule. acs.orgnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Contributions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic system, respectively. uobabylon.edu.iqlibretexts.org

IR spectroscopy was instrumental in the early identification of key functional groups in the this compound structure. The IR spectrum showed a characteristic absorption band for an amide carbonyl group (C=O). acs.org The presence of this band confirmed that the fatty acid (palmitic acid) was linked to the polyamine backbone via an amide bond. acs.orgpsu.ac.th

UV-Vis spectroscopy provides information about conjugated π-electron systems. msu.edu In the case of this compound, the UV spectrum showed only end absorption down to 210 nm. acs.org This indicated the absence of an extensive, conjugated chromophore in the molecule, which was consistent with its proposed structure containing an isolated amide and no aromatic rings. acs.orgmsu.edu

Chromatographic Separation and Purification Techniques

The isolation of pure this compound from its natural source, Solanum tripartitum, requires a multi-step purification process involving various chromatographic techniques. researchgate.netmedcraveonline.com These methods separate the complex mixture of alkaloids and other plant metabolites to yield the pure compound for structural analysis. medcraveonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential tools for the final purification and analysis of natural products like this compound. medcraveonline.commedcraveonline.com These techniques offer high resolution and sensitivity. sotax.com

In modern isolation workflows for related acyl solamines, semi-preparative reversed-phase HPLC is used for the final purification step. nih.gov A common setup involves a C18 column with a mobile phase gradient, typically consisting of acidified water and acetonitrile, to elute the compounds based on their polarity. acs.orgnih.gov

UPLC, which uses smaller particle size columns (typically <2 µm), provides even faster analysis times and greater resolution. sotax.com It is frequently coupled with mass spectrometry (UPLC-MS) for the rapid analysis of fractions, purity assessment, and quantitative analysis of the isolated compounds. acs.orgnih.govresearchgate.net For instance, a typical analytical method for acyl solamines uses a C18 column with a formic acid-modified water/acetonitrile gradient at a flow rate of around 500 μL/min. acs.orgnih.gov

Flash Chromatography in Natural Product Isolation

Before the final purification by HPLC, initial fractionation of the crude plant extract is typically achieved using column chromatography. medcraveonline.com In the original isolation of this compound, chromatography on alumina (B75360) was a key step. acs.org This technique, a precursor to modern flash chromatography, involves passing the extract through a column packed with a solid stationary phase (like alumina or silica (B1680970) gel) and eluting with a series of solvents of increasing polarity. researchgate.net This process separates the components of the extract into simpler fractions based on their affinity for the stationary phase, concentrating the active principles for further purification. acs.orgmedcraveonline.com

Computational Approaches in Structural Confirmation

In modern natural product chemistry, computational methods are indispensable for confirming proposed chemical structures and exploring their conformational and energetic landscapes. While the initial structural elucidation of this compound was achieved through classical spectroscopic and chemical degradation methods in the 1960s, recent research has employed advanced computational techniques to further investigate its structural properties and potential biological interactions. These approaches offer a level of detail and predictive power that complements experimental data, providing insights into molecular stability, flexibility, and intermolecular interactions.

Key computational methods applied to this compound include molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a scoring function. nih.govfrontiersin.org Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time, revealing information about its conformational stability and the persistence of intermolecular interactions, such as hydrogen bonds. igem.wikirsc.orgnih.gov

A notable application of these methods was in a study evaluating this compound as a potential inhibitor of Apolipoprotein E4 (ApoE4), a protein implicated in Alzheimer's disease. This research used molecular docking to assess the binding affinity of this compound to ApoE4, followed by MD simulations to analyze the stability of the resulting protein-ligand complex. The simulations tracked metrics like the root-mean-square deviation (RMSD) to determine if the complex remained stable over the simulation period. igem.wikimdpi.com Such studies, while focused on biological activity, inherently rely on and provide confidence in the correctness of the foundational chemical structure of this compound.

Table 1: Research Findings from Computational Studies of this compound

Computational MethodSubject of StudyKey FindingsSignificance
Molecular Docking Binding of this compound to Apolipoprotein E4 (ApoE4)Achieved a high LibDock score, indicating strong predicted binding affinity.Suggests a strong, stable interaction between this compound and the ApoE4 target protein.
Molecular Dynamics (MD) Simulation Stability analysis of the this compound-ApoE4 complexThe complex showed stable total energy and radius of gyration (Rg) values throughout the simulation.Indicates that the binding conformation is energetically favorable and the complex is structurally stable over time. nih.gov
Interaction Analysis Analysis of binding modes in the this compound-ApoE4 complexNo hydrogen bonds were observed; binding was primarily driven by hydrophobic interactions with specific amino acid residues.Elucidates the nature of the chemical forces governing the interaction, which is crucial for understanding its mechanism of action.

Application of Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) represents a sophisticated computational approach that automates the process of determining a chemical structure from spectroscopic data. acdlabs.com These expert systems are particularly valuable for complex natural products where manual interpretation of spectra can be challenging and prone to error. americanlaboratory.com The core function of a CASE system is to generate all possible chemical structures consistent with the provided experimental data—primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data—and then to rank these candidate structures to identify the most probable one. acdlabs.comacdlabs.com

While the initial discovery of this compound predates the widespread use of modern CASE systems, this technology is now the standard for verifying and, if necessary, revising the structures of known natural products, as well as for the de novo elucidation of new ones. mdpi.comselectscience.net The application of a CASE system, such as ACD/Structure Elucidator, to a molecule like this compound would involve a defined workflow. acdlabs.comrsc.org First, the molecular formula (C₂₈H₅₉N₃O) and a suite of NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are input into the software. The system then generates a Molecular Connectivity Diagram (MCD) based on the correlations observed in the 2D NMR data. americanlaboratory.comacdlabs.com From this diagram, the software generates an exhaustive list of all possible isomers.

The final and most critical step is the ranking of these generated structures. acdlabs.com This is typically achieved by comparing the experimental ¹³C NMR chemical shifts with shifts predicted for each candidate structure using empirical algorithms (like HOSE-code based prediction) or more rigorous quantum mechanical methods like Density Functional Theory (DFT). mdpi.comresearchgate.netacs.org The structure with the smallest deviation between the experimental and predicted spectra is ranked as the most likely candidate. mdpi.com This unbiased, data-driven approach provides a powerful method for structural confirmation, minimizing human bias and preventing the propagation of incorrectly assigned structures. americanlaboratory.commdpi.com

Table 2: Illustrative Ranking of Hypothetical this compound Isomers by a CASE System This table is a hypothetical illustration of the CASE process.

Candidate StructureMean Absolute Deviation (d_A) of ¹³C NMR Shifts (ppm)Maximum Deviation (d_M) of ¹³C NMR Shifts (ppm)Rank
Correct this compound Structure 0.85 2.1 1
Isomer A (Alternative macrocycle linkage)2.758.92
Isomer B (Different spermidine (B129725) connectivity)4.1012.53
Isomer C (Branched fatty acid chain)5.3015.24

Synthetic Methodologies of Solapalmitine

Total Synthesis Approaches

The first and most definitive work on the synthesis of solapalmitine was reported as part of the study that also detailed its isolation and structural elucidation from Solanum tripartitum. acs.org The primary goal of this initial synthesis was to confirm the proposed structure of the natural product.

The synthetic strategy commenced from the known steroid derivative, 3β-acetoxy-5α-pregnan-16-en-20-one. The key steps of the reported synthesis are outlined below:

Introduction of the Nitrogen Atom : The synthesis began by introducing the required nitrogen atom at the C-16 position. This was achieved through the formation of an oxime from the C-16 ketone, followed by a Beckmann rearrangement. This rearrangement ingeniously expanded the D-ring of the steroid to incorporate the nitrogen atom, forming a lactam.

Reduction and Cyclization : The resulting lactam was then subjected to reduction, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH). This step accomplished two crucial transformations simultaneously: the reduction of the lactam to the corresponding amine and the reduction of the C-20 ketone to a hydroxyl group.

Formation of the Tetrahydropyridine (B1245486) Ring : The key cyclization to form the characteristic fused tetrahydropyridine ring system of this compound was achieved through an intramolecular reaction. The C-20 hydroxyl group was likely converted into a good leaving group (such as a tosylate or mesylate), which then underwent intramolecular nucleophilic substitution by the C-16 amine to forge the final heterocyclic ring.

Acylation : The final step in the synthesis was the acylation of the secondary amine in the newly formed ring with palmitic acid or a reactive derivative thereof (like palmitoyl (B13399708) chloride) to install the characteristic N-palmitoyl group, yielding this compound.

This foundational synthesis provided unambiguous proof of the structure of this compound. acs.org While effective for structural confirmation, total synthesis strategies for complex natural products are often lengthy and low-yielding, which is typical for multi-step syntheses developed to first prove a structure. nih.govwikipedia.org

Table 1: Key Stages in the Total Synthesis of this compound

StageKey TransformationTypical ReagentsIntermediate Formed
1Oxime formation and Beckmann rearrangementHydroxylamine, Acid catalyst (e.g., TsOH)D-ring expanded lactam
2Reduction of lactam and ketoneLithium aluminum hydride (LiAlH)16-amino-20-hydroxy steroid
3Intramolecular cyclizationTos_yl chloride, Pyridine; BaseThis compound steroidal core
4N-acylationPalmitoyl chloride, BaseThis compound

Stereoselective Synthetic Pathways

Stereoselectivity is the preferential formation of one stereoisomer over another. chemistrydocs.com In the context of this compound, which contains multiple chiral centers inherent to its steroidal backbone, controlling the stereochemistry during synthesis is paramount. Any synthetic pathway must preserve the existing stereocenters of the starting steroid and control the formation of new ones.

The original total synthesis relied on a substrate-controlled approach, where the inherent stereochemistry of the steroidal starting material dictated the stereochemical outcome of the subsequent reactions. However, modern synthetic chemistry offers more sophisticated stereoselective strategies that could be applied. egrassbcollege.ac.in

Diastereoselective Reductions : The reduction of the C-20 ketone is a critical step that creates a new stereocenter. While the original synthesis may have resulted in a mixture of diastereomers, modern methods employing bulky reducing agents or chiral catalysts can achieve high diastereoselectivity, favoring the formation of the natural isomer. egrassbcollege.ac.in

Chiral Auxiliaries : For syntheses that build the steroidal core from simpler precursors, the use of chiral auxiliaries can guide the stereochemical course of key bond-forming reactions.

Asymmetric Catalysis : A more advanced strategy would involve the use of chiral catalysts to control the formation of key stereocenters during the construction of the steroidal framework or the heterocyclic portion. nih.gov

The development of a fully stereoselective synthesis is crucial for producing enantiomerically pure this compound, which is essential for any potential therapeutic application, as different stereoisomers can have vastly different biological activities.

Synthesis of Analogues for Structure-Activity Relationship Investigations

To explore the biological potential of this compound, medicinal chemists synthesize analogues to conduct structure-activity relationship (SAR) studies. drughunter.com SAR investigations aim to identify which parts of the molecule are essential for its activity. mdpi.com The synthesis of analogues typically involves modifying specific functional groups of the parent compound. frontiersin.org

For this compound, synthetic strategies for SAR studies would focus on three main areas:

The N-Acyl Chain : The palmitoyl group is a long, lipophilic chain. Analogues could be synthesized by acylating the final amine intermediate with different fatty acids (varying chain length, saturation, or branching) to probe the influence of lipophilicity on activity. rsc.org

The Steroidal Backbone : Modifications to the A, B, or C rings of the steroid could be made. This is synthetically challenging but could involve introducing new substituents like hydroxyl or fluoro groups to alter polarity and binding interactions.

The Heterocyclic Ring : The size and substitution of the nitrogen-containing ring could be altered. For example, synthesizing analogues with a five-membered (pyrrolidine) or seven-membered ring instead of the six-membered tetrahydropyridine ring could reveal important structural requirements for activity.

These synthetic efforts allow for a systematic exploration of the chemical space around the parent natural product, with the goal of identifying analogues with improved potency or other desirable properties. nih.gov

Reaction Monitoring and Kinetic Studies in Synthesis

Modern organic synthesis relies heavily on analytical techniques to monitor reaction progress in real-time, optimize conditions, and understand reaction kinetics. mestrelab.com These methods are invaluable for improving the efficiency of a complex multi-step synthesis like that of this compound. nih.gov

Reaction Monitoring : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be used to follow the disappearance of starting materials and the appearance of products directly in the reaction mixture. magritek.com For instance, in the reduction of the lactam, the change in the carbonyl signal in the IR spectrum would indicate the reaction's progress. This allows chemists to determine the precise endpoint of a reaction, preventing over- or under-reaction and the formation of byproducts. beilstein-journals.org

Kinetic Studies : By taking samples at regular intervals and analyzing them (e.g., via HPLC or NMR), chemists can determine the rate of a reaction. researchgate.net This kinetic data is crucial for understanding the reaction mechanism and for identifying the rate-limiting step in the synthetic sequence. For example, kinetic studies on the intramolecular cyclization step could help in choosing the optimal leaving group and reaction conditions (temperature, solvent, base) to maximize the yield and rate.

Biosynthesis and Metabolic Pathways

Precursor Incorporation and Pathway Elucidation

The structural backbone of solapalmitine is derived from polyamines, which are ubiquitous nitrogenous compounds essential for cell growth and development in plants. rsc.orgresearchgate.net

The biosynthesis of this compound and related alkaloids in the Solanaceae family is initiated with simple polyamines. rsc.org Polyamines such as putrescine, spermidine (B129725), and spermine (B22157) are the fundamental building blocks. rsc.orgoup.com Putrescine, which can be derived from either ornithine or arginine, serves as a foundational precursor for major alkaloid classes within this family. rsc.orgpnas.org

The triamine spermidine is central to the structure of this compound. It is synthesized from putrescine through the action of spermidine synthase, which adds an aminopropyl group. oup.comnih.gov While spermine is also a key component of the general polyamine pool in plants, it is the direct incorporation of a spermidine moiety that defines this compound as a spermidine alkaloid. oup.comresearchgate.net The elucidation of this pathway highlights how primary metabolites are channeled into the production of complex, specialized alkaloids. researchgate.net

Enzymatic Components and Regulation within Biosynthesis

The conversion of simple precursors into complex alkaloids is governed by a series of specific enzymes. The regulation of these enzymes is critical for the production of these compounds.

A pivotal enzyme in the biosynthetic pathway of related alkaloids in the Solanaceae family is Putrescine N-Methyltransferase (PMT). frontiersin.orgscispace.com This enzyme is considered to catalyze the first committed step in the biosynthesis of tropane (B1204802) and nicotine (B1678760) alkaloids by transferring a methyl group from S-adenosyl-l-methionine (SAM) to putrescine, which results in the formation of N-methylputrescine. pnas.orgfrontiersin.orgscispace.com

Investigations have confirmed the presence and activity of PMT in Solanum species, including Solanum tuberosum (potato), even though this species does not produce tropane alkaloids like hyoscyamine. nih.govuniprot.org The presence of active PMT genes and enzymes in Solanum indicates that the necessary enzymatic machinery for the initial steps of this alkaloid pathway exists within the genus. nih.gov Research suggests that PMT enzymes have likely evolved from spermidine synthases (SPDS), the latter being ubiquitous enzymes in primary polyamine metabolism. oup.comfrontiersin.orgscispace.com This evolutionary link underscores the close relationship between primary and secondary metabolism in the formation of these alkaloids.

Natural Occurrence and Distribution in Solanum Species

This compound was first discovered and isolated from the plant Solanum tripartitum. medcraveonline.com Further research and screening of various plants within the Solanum genus have indicated that acyl solamines, the class of compounds to which this compound belongs, are relatively widespread. nih.gov

Table 1: Natural Occurrence of this compound

Compound Found In
This compound Solanum tripartitum medcraveonline.com
Solapalmitenine (related compound) Solanum tripartitum nih.gov
Acyl solamines (general class) Indicated in a screening of 49 Solanum species nih.gov

Proposed Degradation Pathways and Metabolites

The metabolic fate and stability of this compound are influenced by its chemical structure. Research indicates that this compound possesses high metabolic stability. This stability is attributed to its saturated fatty acid chain, the palmitic acid component.

In contrast, the closely related compound solapalmitenine, which features an unsaturated fatty acid chain, undergoes more rapid clearance in preclinical studies. This rapid clearance is attributed to the oxidative degradation of its unsaturated chain. This comparison suggests that the saturation of the fatty acid component is a critical determinant of the molecule's metabolic pathway, with the degradation of this compound likely proceeding at a slower rate due to the absence of a readily oxidizable double bond in its fatty acid tail.

Molecular Mechanisms and Biological Activity

Historically Reported Inhibitory Effects

Initial Characterization as an Alkaloid Tumor Inhibitor

Solapalmitine was first identified as a novel alkaloid with significant tumor-inhibiting properties in 1969. nih.govabcam.co.jp An alcoholic extract of the plant Solanum tripartitum Dunal showed considerable inhibitory activity against cells derived from human carcinoma of the nasopharynx (KB cell line) in vitro. researchgate.net This initial finding prompted a systematic fractionation of the extract, which led to the isolation of this compound and its structural analog, solapalmitenine. researchgate.netsartorius.com

These compounds were among the first of a new class of cytotoxic alkaloids to be discovered. nih.gov Further studies confirmed their in vitro cytotoxicity against KB cells, with a reported effective dose for 50% inhibition (ED50) in the range of 0.1–0.2 mg/L. nih.gov In addition to its in vitro activity, this compound also demonstrated in vivo growth-inhibitory effects against Walker 256 carcinosarcoma in rats. researchgate.net The mechanism of its cytotoxic action is believed to involve the alteration of cell permeability, leading to cell damage and apoptosis induction. nih.govresearchgate.net Specifically, this compound has been observed to cause a rapid loss of magnesium ions (²⁸Mg²⁺) from KB cells and induce permeability to trypan blue after a 12-hour exposure at a concentration of 10 μM. nih.gov

Structure-Cytotoxicity Relationships of Related N-Acyltriamines

Research into the structure-activity relationships (SAR) of this compound and its synthetic analogs has provided insights into the chemical features necessary for their cytotoxic effects. nih.gov Studies on a series of N-acyltriamines related to this compound have revealed key structural requirements for maximal cytotoxicity against cell cultures.

Structural FeatureImpact on CytotoxicityReference
Fatty Acyl Chain LengthMinimal length of 12 carbons required for maximal activity. nih.gov
Spacing of Amino GroupsThe number of methylene (B1212753) groups between the terminal dimethylamino moieties and the internal amide nitrogen has no significant impact on activity. nih.gov

Interactions within Plant Defense Systems

Antifeeding Activity against Herbivores

This compound and related fatty acid-solamine conjugates play a role in the chemical defense mechanisms of Solanum species against herbivorous insects. These compounds act as antifeedants, deterring insects from feeding on the plant tissues.

A structurally similar compound, C16:3(7Z,10Z,13Z)-solamine, isolated from the wild potato species Solanum bulbocastanum, has demonstrated significant antifeeding properties. When applied to the surface of Solanum tuberosum leaf disks at concentrations naturally found in the leaves of S. bulbocastanum, it markedly reduced the feeding of both the Colorado potato beetle (Leptinotarsa decemlineata) and the potato flea beetle (Epitrix papa). nih.gov The exogenous application of this compound resulted in a greater than 80% reduction in the average leaf tissue consumption by the potato flea beetle. nih.gov This strong deterrent effect highlights the role of these alkaloids in protecting plants from herbivory.

CompoundHerbivoreObserved EffectReference
C16:3(7Z,10Z,13Z)-solamineColorado potato beetle (Leptinotarsa decemlineata)Reduced feeding on leaf disks. nih.gov
C16:3(7Z,10Z,13Z)-solaminePotato flea beetle (Epitrix papa)>80% reduction in average leaf consumption. nih.gov

Inhibition of Phytopathogen Spore Germination and Mycelial Growth

In addition to their anti-herbivore activity, acyl-solamines like this compound contribute to plant defense against microbial pathogens. They have been shown to inhibit the germination of spores and the subsequent growth of phytopathogenic fungi.

The related compound, C16:3(7Z,10Z,13Z)-solamine, has been found to be effective against the oomycete Phytophthora infestans, the causative agent of late blight in potatoes. nih.gov In vitro studies have demonstrated a concentration-dependent inhibition of P. infestans sporangia germination. At a concentration of 30 mg/L, germination was almost completely inhibited. nih.gov A statistically significant inhibitory effect was observed in the concentration range of 3–30 mg/L. nih.gov This antimicrobial activity suggests that these compounds form a chemical barrier against pathogen infection. The likely mechanism for this activity is the disruption of membrane permeability, a characteristic shared with its cytotoxic effects on cancer cells. nih.gov

CompoundPhytopathogenConcentrationInhibitory EffectReference
C16:3(7Z,10Z,13Z)-solaminePhytophthora infestans (sporangia germination)30 mg/LAlmost complete inhibition. nih.gov
C16:3(7Z,10Z,13Z)-solaminePhytophthora infestans (sporangia germination)3 - 30 mg/LConcentration-dependent inhibition. nih.gov
C16:3(7Z,10Z,13Z)-solaminePhytophthora infestans (sporangia germination)< 3 mg/LNo statistically significant inhibition. nih.gov

Protein-Ligand Interaction Studies

The biological activities of this compound are predicated on its interactions with molecular targets within cells. While comprehensive experimental data on its protein-ligand interactions are limited, computational studies have begun to explore its potential binding partners.

One such study involved a virtual screening of a large traditional Chinese medicine database to identify potential inhibitors of Apolipoprotein E4 (ApoE4), a protein that is a major genetic risk factor for late-onset Alzheimer's disease. revvity.comfidabio.com In this in silico screening, this compound was identified as one of the top three candidates with the potential to inhibit ApoE4. revvity.com However, further dynamic analysis and molecular dynamics simulations within the same study suggested that another compound, budmunchiamine L5, was a more favorable candidate for therapeutic development due to better predicted absorption, blood-brain barrier penetration, and lower toxicity. revvity.com To date, there is a lack of published experimental validation, such as binding affinity assays to determine a dissociation constant (Kd), to confirm a direct and specific interaction between this compound and ApoE4. Further research is required to identify and characterize the specific protein targets of this compound to fully elucidate its molecular mechanisms of action.

Apolipoprotein E4 (ApoE4) as a Molecular Research Target

Apolipoprotein E (ApoE) is a class of proteins involved in the transport of lipids, such as cholesterol, in the bloodstream and within the central nervous system. nih.govdzne.de In humans, it exists in three primary isoforms: ApoE2, ApoE3, and ApoE4. nih.gov These isoforms differ by single amino acid substitutions, yet these minor structural changes lead to significant functional differences. researchgate.netnih.gov

ApoE4 is distinguished as the most significant genetic risk factor for late-onset Alzheimer's disease (AD). nih.govdzne.denih.govsalk.edu Individuals carrying the ε4 allele for the APOE gene have a substantially higher likelihood of developing AD. dzne.desalk.edu The ApoE4 protein is associated with key pathological hallmarks of AD, including the aggregation of beta-amyloid into plaques and the formation of neurofibrillary tangles. nih.govuc.ptmdpi.com Furthermore, ApoE4 is less stable and more prone to forming a molten globule state compared to the other isoforms, which may contribute to its pathogenic role. nih.gov Due to its strong correlation with AD pathogenesis, its critical role in lipid metabolism in the brain, and its distinct structural properties, ApoE4 has become a primary molecular target for therapeutic research and drug design. nih.govresearchgate.netnih.gov

Molecular Basis of Observed Binding and Interactions

In the search for potential inhibitors of ApoE4, computational methods such as virtual screening of large compound databases have been employed. nih.govresearchgate.net One such study screened a comprehensive database of Traditional Chinese Medicine (TCM) to identify compounds with a high binding affinity for ApoE4. nih.govnih.gov In this screening, this compound emerged as a top candidate based on its high LibDock score, which predicts the binding energy between a ligand and a protein. nih.gov

This initial docking analysis suggested a strong potential for interaction. However, a deeper analysis of the molecular basis for this binding revealed limitations. Stable interactions between a ligand and a protein are often characterized by the formation of hydrogen bonds with key amino acid residues in the protein's binding pocket. researchgate.netresearchgate.net In the case of this compound, subsequent molecular dynamics simulations showed a lack of hydrogen bond formation with ApoE4 residues. nih.gov This is in contrast to other compounds studied in the same analysis, such as Budmunchiamine L5, which was observed to form stable hydrogen bonds with residues like Arg158 and Glu77. nih.gov The absence of these crucial interactions for this compound suggests a less specific and less stable binding mode.

Table 1: Initial Docking Analysis of TCM Compounds with ApoE4
CompoundLibDock Score
This compound142.24
Isodesacetyluvaricin138.08
Budmunchiamine L5133.45

Data sourced from a 2014 study on the computational design of ApoE4 inhibitors. nih.gov

Stability of Ligand-Protein Complexes

Following initial docking studies, molecular dynamics (MD) simulations are a critical step to evaluate the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov Complexes of ApoE4 with this compound and other top candidates were subjected to MD simulations for 5000 picoseconds (ps) to observe their dynamic behavior. nih.gov

The stability of these complexes was assessed using several metrics, including Root Mean Square Deviation (RMSD) and Mean Square Displacement (MSD). nih.gov The RMSD measures the average deviation of the protein's backbone atoms from their initial position, indicating structural changes. The MSD calculates the migration distance of the ligand from its initial binding site, indicating binding stability. nih.gov

The results of the MD simulation revealed that the complex formed between this compound and ApoE4 was unstable. nih.gov this compound displayed significantly increasing MSD values throughout the simulation, which indicates that the ligand did not remain in its initial docked site and moved away from the binding pocket. nih.gov This finding is consistent with the observed lack of hydrogen bond interactions needed to anchor the compound. nih.gov While this compound was identified as the top candidate by its initial docking score, the dynamic simulations demonstrated its failure to form a stable complex with ApoE4. nih.gov In contrast, the compound Budmunchiamine L5 showed high stability in the simulations, with its position remaining consistent relative to the initial docking pose. nih.govnih.gov

Table 2: Summary of Molecular Dynamics Stability Analysis
CompoundBinding Stability FindingKey Metric Result
This compoundUnstableSignificantly increasing Mean Square Displacement (MSD) values over 5000 ps simulation. nih.gov
IsodesacetyluvaricinUnstableInitial H-bond with Arg158 was lost during MD simulation. nih.gov
Budmunchiamine L5StableRemained stable in the initial docked site with consistent H-bond interactions. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of Solapalmitine, docking simulations have been utilized to assess its binding affinity against protein targets associated with Alzheimer's disease.

In a notable study, this compound was identified as a potential inhibitor of Apolipoprotein E4 (ApoE4), a major genetic risk factor for Alzheimer's disease. nih.gov This identification was the result of a virtual screening process that employed the LibDock algorithm to predict the binding affinity between compounds from a Traditional Chinese Medicine (TCM) database and the ApoE4 protein. nih.gov

The binding affinity is represented by a docking score, which estimates the binding energy of the protein-ligand complex. A higher score generally indicates a more favorable binding interaction. This compound was ranked among the top potential candidates based on its LibDock score, suggesting a strong theoretical binding affinity to the ApoE4 protein. nih.gov While the detailed interactions and specific active site residues for this compound were not the primary focus of the follow-up analysis in the study, its high initial score marked it as a compound of significant interest. nih.gov

Docking Scores of Top TCM Candidates against ApoE4 nih.gov
Compound NameLibDock Score
Isodesacetyluvaricin141.289
Budmunchiamine L5137.986
This compound137.545

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamics of the interaction between a ligand and its target protein, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the conformational changes and intermolecular interactions over time at an atomic level.

Hydrogen bonds are critical for the specificity and stability of protein-ligand interactions. The analysis of hydrogen bonding networks during MD simulations can reveal key amino acid residues responsible for anchoring the ligand in the binding pocket. nih.gov Interestingly, the MD simulation results for the this compound-ApoE4 complex indicated that this compound did not form any stable hydrogen bond interactions with the protein's residues throughout the simulation period. nih.gov This finding suggests that the binding of this compound to ApoE4 may be primarily driven by other types of interactions, such as hydrophobic or van der Waals forces, rather than a strong hydrogen bonding network.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The identification of this compound as a potential ApoE4 inhibitor is a direct result of the application of virtual screening to a large-scale database of natural products. nih.gov Specifically, researchers utilized the world's largest Traditional Chinese Medicine database, the TCM Database@Taiwan, to search for novel lead compounds for Alzheimer's disease. nih.govnih.gov This approach highlights the value of natural product libraries, particularly those from traditional medicine, as a rich source for discovering novel chemical scaffolds with therapeutic potential. nih.govnih.gov The successful identification of this compound underscores the power of combining modern computational screening methods with the vast chemical diversity found in traditional medicinal sources. nih.govnih.gov

In Silico Prediction of Molecular Interactions and Pathways

Computational and theoretical studies have been employed to elucidate the potential molecular interactions and biological pathways associated with this compound. These in silico methods, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provide valuable insights into its pharmacodynamic and pharmacokinetic properties at a molecular level. A significant focus of this research has been the evaluation of this compound as a potential inhibitor of Apolipoprotein E4 (ApoE4), a key genetic risk factor in Alzheimer's disease.

Molecular Docking and Interaction Analysis

Virtual screening of a large traditional Chinese medicine (TCM) database was conducted to identify potential inhibitors of ApoE4. In these studies, this compound emerged as one of the top three candidate compounds, suggesting a high binding affinity for the ApoE4 protein. The initial binding mode and affinity were predicted using the LibDock algorithm.

Despite a promising docking score, detailed analysis of the predicted binding pose of this compound within the ApoE4 structure revealed a lack of specific, strong interactions. Notably, the docking analysis indicated that this compound did not form any hydrogen bonds with the amino acid residues of the ApoE4 protein. The primary interactions were predicted to be hydrophobic in nature.

CompoundLibDock Score
Budmunchiamine L5133.048
Isodesacetyluvaricin129.839
This compound128.513

Molecular Dynamics Simulations

To assess the stability of the this compound-ApoE4 complex and observe its dynamic behavior over time, molecular dynamics (MD) simulations were performed. A 5000-picosecond (5 ns) simulation provided critical information on the conformational stability of both the ligand and the protein.

The analysis of the simulation trajectory revealed key insights:

Stability of the Ligand: The Mean Square Displacement (MSD) of this compound was observed to increase throughout the simulation. This trend suggested that this compound was less stable within the binding pocket compared to other candidate compounds evaluated in the same study.

Conformational Analysis: A cluster analysis was performed to identify the most representative and stable conformations of the complex during the simulation. For this compound, the middle structure from the most populated cluster was identified at the 4040 ps mark. However, even within this stabilized conformation, no hydrogen bond interactions were observed between this compound and ApoE4 residues.

ParameterObservation for this compound-ApoE4 Complex
Simulation Time5000 ps
Mean Square Displacement (MSD)Increased over simulation time, suggesting lower stability
Radius of Gyration (Rg)Stable fluctuation, indicating protein compactness
Representative Structure Time4040 ps
Hydrogen Bond InteractionsNone observed

ADMET Prediction

In silico ADMET predictions were carried out to evaluate the drug-likeness of this compound. These predictions suggested a favorable pharmacokinetic and safety profile. The analysis indicated that this compound likely has good absorption characteristics and the ability to penetrate the blood-brain barrier (BBB), which is a critical feature for compounds targeting the central nervous system. Furthermore, the toxicity predictions showed no inhibition of the cytochrome P450 enzyme CYP2D6 and no expected hepatotoxicity.

ADMET PropertyPredicted Result for this compound
AbsorptionGood
Blood-Brain Barrier (BBB) PenetrationGood
CYP2D6 InhibitionNo
HepatotoxicityNo

Ligand Migration and Pathway Analysis

While broad metabolic or signaling pathway predictions were not detailed, a specific form of pathway analysis was conducted using CAVER 3.0 software to investigate ligand migration tunnels within the ApoE4 protein. This analysis predicted the potential pathways for the ligand to enter and exit the binding site. The results showed that the ApoE4 protein, when bound to candidate compounds like this compound, exhibited a lower number of channels compared to the unbound form of the protein. This finding suggests that the binding of this compound could lead to a stable conformation that occludes some of the protein's internal tunnels.

Future Research Directions and Academic Perspectives

Advanced Spectroscopic Characterization for Enhanced Structural Resolution

While the fundamental structure of Solapalmitine has been proposed, a complete and unambiguous elucidation of its three-dimensional conformation and stereochemistry requires the application of advanced spectroscopic techniques. Future research should move beyond routine analysis to employ a combination of high-resolution methods to resolve any remaining structural ambiguities.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for this effort. cas.cz Advanced multi-dimensional NMR experiments, such as 2D (COSY, HSQC, HMBC) and 3D NMR, are essential for assigning all proton and carbon signals definitively, especially within the complex macrocyclic framework. Furthermore, Nuclear Overhauser Effect (NOE)-based techniques (NOESY/ROESY) can provide crucial data on through-space proton proximities, enabling the determination of the molecule's relative stereochemistry and preferred solution-state conformation.

High-resolution mass spectrometry (HRMS), coupled with techniques like ion mobility-mass spectrometry (IM-MS), can provide precise mass measurements to confirm the elemental composition (C28H59N3O) and offer insights into the molecule's shape and cross-sectional area in the gas phase. nih.gov To achieve absolute stereochemical assignment, X-ray crystallography remains the gold standard. cas.cz Growing diffraction-quality crystals of this compound or a suitable derivative would provide unequivocal proof of its 3D structure. In cases where crystallization is challenging, vibrational spectroscopy (Infrared and Raman) and electronic circular dichroism (ECD), supported by quantum chemical calculations, can offer complementary data to corroborate stereochemical assignments. cas.czunizar-csic.es

Spectroscopic Technique Objective for this compound Research Anticipated Outcome
High-Resolution 2D/3D NMR Complete and unambiguous assignment of ¹H and ¹³C signals.A fully annotated chemical shift map of the molecule.
NOESY/ROESY NMR Determine relative stereochemistry and solution conformation.A 3D model of this compound's preferred shape in solution.
X-ray Crystallography Determine absolute stereochemistry and solid-state structure.Unambiguous proof of the molecule's three-dimensional architecture.
High-Resolution Mass Spectrometry (HRMS) Confirm elemental composition and fragmentation patterns.Validation of the molecular formula and structural fragments.

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

Understanding how Solanum species synthesize this compound is fundamental for its sustainable production and for enabling engineered biosynthesis of novel analogues. The elucidation of its biosynthetic pathway, currently unknown, represents a significant research frontier. researchgate.net Given its structure as a macrocyclic spermidine (B129725) alkaloid, the pathway likely involves the convergence of polyamine and fatty acid metabolism. frontiersin.org

Future research would involve a genome-centric approach, starting with the sequencing of the Solanum tripartitum genome. Bioinformatic tools can then be used for genome mining to identify a putative biosynthetic gene cluster (BGC) responsible for this compound production. nih.gov Key enzyme-encoding genes to search for would include spermidine synthases, acyl-CoA synthetases, fatty acid synthases, P450 monooxygenases, and specialized ligases or cyclases responsible for forming the macrocyclic ring.

Once a candidate BGC is identified, functional characterization of the enzymes is required. This can be achieved through heterologous expression of the genes in a host organism like E. coli or yeast, followed by in vitro enzymatic assays to confirm the function of each protein. researchgate.net This process can reveal novel enzyme activities and reaction mechanisms. Furthermore, investigating the regulatory networks that control the expression of the BGC, such as transcription factors and signaling molecules, will provide a deeper understanding of how the plant controls the production of this specialized metabolite. nih.gov

Enzyme Class Hypothesized Role in this compound Biosynthesis
Spermidine Synthase Production of the core spermidine backbone.
Acyl-Lipid Thioesterase/Acyl-CoA Synthetase Activation of the long-chain fatty acid component.
Type I or Type II Polyketide Synthase (PKS) Potential involvement in the elaboration of the acyl chain.
Cytochrome P450 Monooxygenase Hydroxylation or other oxidative modifications of the precursors.
Acyltransferase/Amide Synthetase Ligation of the fatty acid and spermidine moieties.
Macrocyclizing Enzyme (e.g., Thioesterase/Cyclase) Catalysis of the final ring-closing step.

Rational Design of this compound Analogues for Modulated Bioactivity

The identification of this compound as a potential hit compound, for instance as an ApoE4 inhibitor, opens the door for medicinal chemistry campaigns to develop analogues with improved properties. researchgate.net Rational design strategies can be employed to systematically modify the this compound scaffold to enhance target affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would form the core of this effort. By synthesizing a library of analogues with targeted modifications, researchers can probe which parts of the molecule are essential for its biological activity. Key modifications could include:

Altering the macrocyclic ring size: Expanding or contracting the ring to optimize conformational rigidity and binding pocket fit.

Modifying the polyamine chain: Varying the length and hydroxylation pattern of the spermidine backbone.

Varying the acyl chain: Changing the length, saturation, and branching of the fatty acid-derived portion.

Introducing new functional groups: Adding hydrogen bond donors/acceptors or other groups to exploit specific interactions with the biological target.

Computational modeling and molecular docking can guide this process by simulating how different analogues interact with the target protein, allowing for the prioritization of the most promising candidates for synthesis. researchgate.net This iterative cycle of design, synthesis, and biological testing is a powerful approach for optimizing a natural product lead.

Modification Site Design Rationale Potential Outcome
Macrocycle Ring Modulate conformational flexibility and entropy.Improved binding affinity and selectivity.
Polyamine Backbone Alter hydrogen bonding and electrostatic interactions.Enhanced target engagement and specificity.
Acyl Side-Chain Modify hydrophobic interactions and lipophilicity.Improved potency and pharmacokinetic profile.

Integration of Omics Data for Comprehensive Mechanistic Understanding

To understand the full biological impact of this compound, a systems biology approach using multi-omics data integration is necessary. frontiersin.orgnih.gov This involves analyzing the global changes in a biological system (e.g., a cell line or model organism) in response to the compound at multiple molecular levels. mdpi.comarxiv.org

Transcriptomics (RNA-Seq): Reveals which genes are up- or down-regulated by this compound, providing clues about the cellular pathways it affects.

Proteomics: Identifies changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.gov

Metabolomics: Measures fluctuations in the levels of small-molecule metabolites, giving a real-time snapshot of the metabolic state of the cell and how this compound perturbs it.

Integrating these datasets can uncover the compound's mechanism of action, identify its direct molecular targets, and reveal off-target effects. nih.gov For example, if this compound is an ApoE4 inhibitor, omics data could confirm the downstream effects on lipid metabolism pathways and potentially uncover novel roles in related processes like neuroinflammation or cellular stress responses. This holistic view is critical for a comprehensive understanding that is often missed by single-target assays. frontiersin.org

Omics Layer Information Provided Application to this compound Research
Genomics Provides the blueprint for the biological system.Used to identify the biosynthetic gene cluster in the source organism.
Transcriptomics Measures gene expression changes.Elucidate cellular pathways modulated by this compound.
Proteomics Measures protein abundance and modifications.Identify direct protein targets and downstream functional changes.
Metabolomics Measures metabolite levels.Understand the impact of this compound on cellular metabolism.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerful tools in the context of this compound research. nih.govmednexus.org These computational approaches can accelerate multiple stages of the research and development pipeline. scielo.br

In the discovery phase, ML algorithms can be trained to mine genomic and metabolomic data to more rapidly identify BGCs for complex natural products like this compound. mdpi.com For optimization, generative AI models can use the this compound scaffold as a starting point to design vast virtual libraries of novel analogues in silico. researchgate.net These models can be programmed to optimize for multiple parameters simultaneously, such as predicted binding affinity to a target, synthetic feasibility, and desirable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. science.gov

Furthermore, ML can be used to build predictive models from SAR data. researchgate.net By training a model on the biological activities of a set of synthesized analogues, it can learn the complex relationships between chemical structure and activity, enabling it to predict the potency of new, unsynthesized compounds. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. mednexus.org

AI/ML Application Description Relevance to this compound
Virtual Screening Using ML models to screen large compound libraries for potential hits.Identifying other natural or synthetic compounds with similar predicted activity.
Generative Chemistry AI models design novel molecules based on a starting scaffold.Creating new this compound analogues with optimized properties in silico.
ADMET Prediction Predicting pharmacokinetic and toxicity properties of molecules.Prioritizing analogues with a higher probability of success in later development.
Biosynthetic Gene Cluster Mining ML algorithms to identify patterns associated with BGCs in genomes.Accelerating the discovery of the this compound biosynthetic pathway.

Q & A

Q. How can time-resolved studies elucidate this compound’s kinetic inhibition of enzymatic targets?

  • Methodological Answer : Perform stopped-flow spectroscopy to measure pre-steady-state kinetics (kₒₙ, kₒff). Use progress curve analysis under varying substrate concentrations. Compare with competitive/non-competitive inhibition models. Report ΔG values from transition-state theory .

Ethical & Reproducibility Considerations

Q. What protocols ensure this compound’s experimental reproducibility across labs?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo). Publish detailed synthetic protocols, including batch-specific variability. Use standardized cell lines (e.g., ATCC-certified) .

Q. How should researchers disclose conflicts of interest in this compound studies?

  • Methodological Answer : Declare funding sources (e.g., industry grants) and intellectual property (e.g., patents) in the manuscript’s “Conflicts of Interest” section. Use blinded data analysis if commercial interests exist. Follow journal-specific guidelines (e.g., ICMJE recommendations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.